molecular formula C9H10ClNO2 B3056838 N-(5-Chloro-2-methoxyphenyl)acetamide CAS No. 7463-32-3

N-(5-Chloro-2-methoxyphenyl)acetamide

Cat. No.: B3056838
CAS No.: 7463-32-3
M. Wt: 199.63 g/mol
InChI Key: WKZLKZPMUWYXTK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZLKZPMUWYXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323578
Record name N-(5-Chloro-2-methoxyphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90323578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7463-32-3
Record name N-(5-Chloro-2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7463-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404341
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Chloro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure analysis of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structural analysis and analytical profiling of N-(5-Chloro-2-methoxyphenyl)acetamide , a specific chlorinated acetanilide derivative. This document is designed for researchers requiring rigorous structural validation and impurity profiling protocols.

Structural Elucidation & Analytical Methodologies

Executive Summary

This compound (also known as 5'-Chloro-2'-methoxyacetanilide) is a functionalized aromatic amide used primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry (e.g., for metoclopramide analogs). Its structure features an acetamide group ortho to a methoxy group and meta to a chlorine atom, creating a specific electronic and steric environment that dictates its spectroscopic signature.

This guide provides a definitive workflow for the structural confirmation of this molecule, distinguishing it from common regioisomers (e.g., the 4-chloro isomer) through NMR coupling constants, IR functional group analysis, and Mass Spectrometry fragmentation patterns.

Chemical Identity & Physicochemical Framework

Property Data Notes
IUPAC Name This compound
CAS Registry 7463-32-3 Validated identifier
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol Monoisotopic: ~199.04
Physical State Crystalline SolidExpected MP: 128–135 °C (Analogous prediction)
Solubility DMSO, Methanol, DCMLimited water solubility
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity
Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment.

ChemicalStructure Figure 1: Connectivity of this compound showing substitution pattern. C1 C1 (ipso) C2 C2 (ipso) C1->C2 aromatic N_Amide N C1->N_Amide C3 C3 (CH) C2->C3 aromatic O_Methoxy O C2->O_Methoxy C4 C4 (CH) C3->C4 aromatic C5 C5 (C-Cl) C4->C5 aromatic C6 C6 (CH) C5->C6 aromatic Cl_Atom Cl C5->Cl_Atom C6->C1 aromatic C_Carbonyl C=O N_Amide->C_Carbonyl Me_Acetyl CH3 C_Carbonyl->Me_Acetyl Me_Methoxy CH3 O_Methoxy->Me_Methoxy

Synthesis Context & Impurity Profiling

Understanding the synthesis is critical for analyzing the final product. The standard route involves the acetylation of 5-chloro-2-methoxyaniline (Fast Red RC Base).

Critical Impurities to Monitor:
  • Unreacted Amine (Starting Material): Detectable via amine N-H stretch (doublet) in IR and distinct retention time in HPLC.

  • Di-acetylated Species: Under forcing conditions, the amide nitrogen may accept a second acetyl group (N,N-diacetyl), though steric hindrance from the ortho-methoxy group makes this less likely.

  • Regioisomers: If the starting aniline was impure (e.g., containing 4-chloro-2-methoxyaniline), the final product will contain the isomeric acetamide. NMR coupling analysis (Section 4) is the only reliable way to distinguish these.

Spectroscopic Elucidation (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d


 .
Why DMSO? Chloroform-d (CDCl

) may cause the amide proton to broaden or exchange, obscuring the signal. DMSO ensures a sharp, distinct singlet for the Amide NH, often shifted downfield due to hydrogen bonding.
Predicted

H NMR Assignments (400 MHz, DMSO-d

)
Proton Shift (

, ppm)
Multiplicity Coupling (

, Hz)
Assignment Logic
NH (Amide) 9.20 – 9.50Singlet (br)-Deshielded by carbonyl; H-bond with OMe possible.
H-6 8.05 – 8.15Doublet (d)

Diagnostic: Ortho to Amide (deshielding zone). Meta coupling to H-4.
H-4 7.05 – 7.15Doublet of Doublets (dd)

,

Para to Amide. Couples with H-3 (ortho) and H-6 (meta).
H-3 6.95 – 7.05Doublet (d)

Ortho to Methoxy (shielding effect). Ortho coupling to H-4.
OCH

3.75 – 3.85Singlet-Characteristic methoxy chemical shift.
COCH

2.05 – 2.15Singlet-Acetyl methyl group.

Key Structural Proof (The "Fingerprint"): The aromatic region must show an ABX system (or AMX depending on field strength).

  • H-6 appears as a narrow doublet (meta-coupling only) at the most downfield aromatic position.

  • H-3 appears as a strong doublet (ortho-coupling only).

  • H-4 appears as a dd (coupling to both).

  • Differentiation from 4-chloro isomer: The 4-chloro isomer would show a different pattern (H-3 would be a singlet or narrow doublet meta to H-5; H-5 and H-6 would be ortho-coupled).


C NMR Key Signals
  • Carbonyl (C=O): ~168-169 ppm.

  • C-O (Methoxy attached): ~148-150 ppm (Deshielded by Oxygen).

  • C-N (Amide attached): ~128-130 ppm.

  • C-Cl: ~125 ppm.[1]

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3250 – 3350 cm

    
    :  N-H Stretch (Sharp band, typical of secondary amides).
    
  • 1660 – 1690 cm

    
    :  Amide I Band (C=O stretch). This is the most intense peak.
    
  • 1530 – 1550 cm

    
    :  Amide II Band (N-H bend + C-N stretch).
    
  • 1240 – 1260 cm

    
    :  Aryl Alkyl Ether (C-O-C asymmetric stretch).
    
  • 1030 – 1050 cm

    
    :  Symmetric Ether stretch.
    
  • 800 – 850 cm

    
    :  C-Cl Stretch (often obscured, but look for strong bands in the fingerprint region).
    
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

  • Molecular Ion (M

    
    ):  199 (100%) and 201 (33%).
    
    • Validation: The 3:1 intensity ratio is mandatory due to the

      
      Cl / 
      
      
      
      Cl isotopes.
  • Base Peak / Fragmentation:

    • m/z 157/159: Loss of Ketene (

      
      , Mass 42). This confirms the acetyl group.
      
    • m/z 142/144: Subsequent loss of Methyl radical (

      
      ) from the methoxy group (common in anisoles).
      

Analytical Workflow Diagram

The following flowchart details the logical decision tree for confirming the structure and purity of the compound.

AnalysisWorkflow Figure 2: Analytical Decision Matrix for Structural Validation. Start Crude Sample This compound Step1 1. HPLC Purity Check (C18, MeOH/H2O) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Purify Recrystallize (EtOH or MeOH) Decision1->Purify No Step2 2. MS Analysis (EI/ESI) Decision1->Step2 Yes Purify->Step1 CheckCl Check Cl Pattern (199/201 ratio 3:1) Step2->CheckCl Step3 3. 1H NMR (DMSO-d6) CheckCl->Step3 Pass CheckPattern Verify Substitution (d, dd, d pattern) Step3->CheckPattern Final Structure Confirmed CheckPattern->Final Pass

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 7463-32-3). Retrieved from .

  • National Institute of Standards and Technology (NIST). N-(2-Methoxyphenyl)acetamide Mass Spectrum & IR Data. (Used for analog comparison). Retrieved from .

  • PubChem. Compound Summary for 5-Chloro-2-methoxyaniline (Precursor). CID 66763.[2] Retrieved from .

  • ChemicalBook. NMR Spectrum of N-(2-Methoxyphenyl)acetamide (Analog). Retrieved from .

  • International Union of Crystallography (IUCr). Crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide (Isomer Data for comparison). IUCrData. Retrieved from .

Sources

Solubility profile of N-(5-Chloro-2-methoxyphenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-(5-Chloro-2-methoxyphenyl)acetamide

Part 1: Executive Summary & Strategic Context

This compound (CAS: 7463-32-3), also known as 5'-Chloro-2'-methoxyacetanilide, is a critical intermediate in the synthesis of benzamide-based pharmaceuticals and azo pigments. Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.

Current Data Landscape: Unlike common commodity chemicals, the specific thermodynamic solubility coefficients (Apelblat parameters) for this compound are not widely published in open literature. Consequently, relying on generic solubility data for "acetanilides" can lead to process failures, particularly due to the ortho-methoxy effect which significantly alters solvation thermodynamics compared to para-isomers.

Guide Objective: This guide provides a predictive solubility framework based on structural analogs and a validated experimental protocol to generate high-fidelity solubility data. It bridges the gap between theoretical estimation and empirical validation, enabling researchers to design robust crystallization processes.

Part 2: Chemical Identity & Physicochemical Predictions

To understand the solubility behavior, we must analyze the molecule's structural determinants.

PropertySpecification
IUPAC Name This compound
CAS Number 7463-32-3
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Structural Features [1] • Amide Linkage: H-bond donor/acceptor (Polarity)• 5-Chloro Group: Lipophilicity enhancer (Hydrophobicity)• 2-Methoxy Group: Steric bulk & Intramolecular H-bonding
The "Ortho-Methoxy" Effect on Solubility

Unlike its analog 4'-Chloroacetanilide (N-(4-chlorophenyl)acetamide), the target compound possesses a methoxy group at the ortho position relative to the amide nitrogen.

  • Mechanism: The carbonyl oxygen of the amide group typically forms an intramolecular hydrogen bond with the ortho-methoxy hydrogen (or vice versa, depending on conformation).

  • Thermodynamic Consequence: This "locks" the molecule into a planar conformation and reduces the availability of the amide hydrogen to bond with protic solvents (like water or methanol).

  • Prediction: Expect lower aqueous solubility and higher solubility in non-polar/aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to the para-isomer.

Part 3: Comparative Solubility Profile (Analog Analysis)

Since specific experimental data is proprietary, we utilize the validated profile of 4'-Chloroacetanilide (CAS 539-03-7) as a baseline. The target compound will exhibit deviations based on the ortho-effect described above.

Table 1: Baseline Solubility Profile (Analog: 4'-Chloroacetanilide) Data derived from standard thermodynamic studies of acetanilide derivatives.

Solvent ClassRepresentative SolventSolubility Behavior (Analog)Predicted Deviation for Target (5-Cl-2-OMe)
Polar Protic WaterInsoluble (< 1 g/L)Lower (Increased Lipophilicity)
Polar Protic Ethanol / MethanolSoluble (> 50 g/L)Similar (Slight decrease due to steric bulk)
Polar Aprotic Acetone / DMFHighly SolubleHigher (Reduced intermolecular H-bonding)
Non-Polar Toluene / BenzeneSlightly SolubleHigher (Ortho-effect favors non-polar solvation)
Chlorinated DichloromethaneModerateModerate to High

Critical Insight: For crystallization, the Ethanol/Water or Acetone/Water antisolvent systems are the most promising starting points. The target compound's increased lipophilicity suggests a steeper solubility curve in aqueous mixtures, improving yield.

Part 4: Validated Experimental Protocol

To generate the specific mole fraction solubility data required for Apelblat modelling, follow this self-validating protocol. This method minimizes error from solute degradation and supersaturation.

Methodology: Isothermal Saturation with Gravimetric/HPLC Analysis

Reagents:

  • This compound (>98% Purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

Workflow Visualization:

SolubilityProtocol Prep Preparation Excess Solid + Solvent Equil Equilibration Orbital Shaker (T ± 0.1 K for 24h) Prep->Equil Mix Settle Phase Separation Static Settling (2h) Equil->Settle Equilibrium Filter Filtration 0.45 µm Syringe Filter (Pre-heated) Settle->Filter Supernatant Dilute Dilution Dilute with Mobile Phase Filter->Dilute Aliquot Analyze Quantification HPLC-UV (254 nm) Dilute->Analyze Injection

Figure 1: Step-by-step workflow for accurate solubility determination.

Step-by-Step Protocol:

  • Preparation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K to 323.15 K) for 24 hours. Self-Validation: Ensure solid phase is present throughout. If solid disappears, add more.

  • Sampling: Stop agitation and allow particles to settle for 2 hours at constant temperature.

  • Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter. Critical: The filter must be at the same temperature as the solution to prevent precipitation.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase).

Part 5: Thermodynamic Modelling & Data Analysis

Once experimental data is collected, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution (


) and entropy (

).
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters.
    
van't Hoff Analysis

Use this to determine the thermodynamic driving forces.



  • Interpretation:

    • If

      
      : Dissolution is endothermic  (Solubility increases with T).
      
    • If

      
      : Dissolution is exothermic  (Solubility decreases with T).
      
    • Expectation: Like most acetanilides, this compound will exhibit endothermic dissolution (

      
      ), making cooling crystallization highly effective.
      

Part 6: Application in Process Design

The solubility profile directly informs the purification strategy.

Solvent Selection Logic for Crystallization:

SolventSelection Start Start: Crude N-(5-Cl-2-OMe)acetamide SolubilityCheck Check Solubility in Alcohols (MeOH/EtOH) Start->SolubilityCheck HighSol High Solubility (>100 mg/mL at Reflux) SolubilityCheck->HighSol Yes LowSol Low Solubility (<20 mg/mL at Reflux) SolubilityCheck->LowSol No Cooling Cooling Crystallization (Linear Cooling Ramp) HighSol->Cooling Preferred Method Antisolvent Antisolvent Addition (Add Water slowly) HighSol->Antisolvent If yield poor on cooling Result Pure Crystals (Target Yield > 85%) LowSol->Result Switch Solvent (Try Acetone) Cooling->Result Antisolvent->Result

Figure 2: Decision tree for selecting the optimal crystallization mode based on solubility data.

Recommendation: For This compound , a Cooling Crystallization from Ethanol is the recommended starting point. If the yield is insufficient due to high solubility at low temperatures, switch to an Ethanol/Water (60:40 v/v) antisolvent system.

References

  • Analogous Solubility Data: Solubility of 4'-Chloroacetanilide in Organic Solvents. PubChem CID 10871.[2][3] Link

  • Thermodynamic Modelling: Thermodynamic properties of paracetamol impurities 4-nitrophenol and 4'-chloroacetanilide. Cheméo Data Repository. Link

  • Experimental Protocol:Standard Test Method for Solubility in Organic Solvents. ASTM E1148-02.
  • Ortho-Effect Mechanism:Intramolecular Hydrogen Bonding in Ortho-Substituted Acetanilides. Journal of Organic Chemistry. (General mechanistic reference for ortho-substitution effects).

Sources

Thermodynamic Stability & Characterization of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development & Stability Profiling

Executive Summary

N-(5-Chloro-2-methoxyphenyl)acetamide (CAS: 10329-61-0), a chlorinated derivative of o-acetanisidide, presents a complex thermodynamic profile governed by the interplay between steric hindrance (ortho-methoxy group) and electronic induction (meta-chloro substitution).[1][2]

This guide provides a structural framework for assessing the thermodynamic and kinetic stability of this compound.[2] It moves beyond static data points to establish a self-validating characterization workflow , essential for researchers establishing shelf-life specifications, solubility parameters, and degradation pathways in drug development.[1]

Physicochemical Baseline & Structural Thermodynamics

To understand the stability of this compound, we must first analyze the structural forces dictating its lattice energy and solution behavior.[1]

1.1 Molecular Architecture

The molecule features an acetanilide core modified by two key substituents:

  • 2-Methoxy (-OCH₃): Located ortho to the amide nitrogen.[1][2] This creates significant steric bulk, forcing the amide group out of planarity with the phenyl ring (the "Ortho Effect"). This twist reduces conjugation, potentially destabilizing the amide bond against hydrolysis while altering crystal packing efficiency.[2]

  • 5-Chloro (-Cl): Located meta to the amide nitrogen.[1][2] This exerts an electron-withdrawing inductive effect (-I), decreasing electron density on the aromatic ring and, by extension, the amide nitrogen.[1]

1.2 Predicted vs. Analog Properties

Note: Exact experimental values for this specific chlorinated derivative are sparse in open literature.[1][2] The values below are derived from structural analogs (o-acetanisidide) and calculated physicochemical models.

PropertyValue / RangeThermodynamic Significance
Molecular Formula C₉H₁₀ClNO₂MW: 199.63 g/mol
Melting Point (Est.) 105°C – 115°C Higher than o-acetanisidide (87-88°C) due to Cl-enhanced lattice energy [1].[1][2]
LogP (Est.) 2.1 – 2.4 Moderate lipophilicity; aqueous solubility will be low (<1 mg/mL).[1][2]
pKa (Conj. Acid) ~0.5 – 1.0 The amide nitrogen is weakly basic; protonation requires strong acid.[2]
H-Bond Donors 1 (Amide N-H)Critical for crystal lattice stability.[1][2]
H-Bond Acceptors 2 (Amide C=O, Ether O)Sites for solvent interaction (hydration).[1][2]
Solid-State Thermodynamics: Polymorphism & Thermal Events

The thermodynamic stability of the solid state is defined by the crystal lattice energy. Acetanilides are prone to polymorphism —the ability to exist in multiple crystal structures with different free energies.

2.1 Polymorph Screening Workflow

The 2-methoxy group introduces conformational flexibility.[1][2] Variations in the twist angle between the phenyl ring and the amide plane can lead to different stable polymorphs.

PolymorphScreening Start Raw API (this compound) Recryst Recrystallization (Solvent Diversity) Start->Recryst Fast Evap/Cooling Slurry Slurry Conversion (Thermodynamic Control) Start->Slurry Long duration DSC DSC Analysis (Enthalpy of Fusion) Recryst->DSC Slurry->DSC PXRD PXRD (Crystal Fingerprint) DSC->PXRD Stable Thermodynamically Stable Form PXRD->Stable Highest MP / High Density Meta Metastable Form (Kinetic Control) PXRD->Meta Lower MP Meta->Stable Monotropic Transition

Figure 1: Logic flow for identifying the thermodynamically stable crystal form. The stable form typically exhibits the highest melting point and heat of fusion.

2.2 Differential Scanning Calorimetry (DSC) Interpretation

When analyzing this compound via DSC:

  • Sharp Endotherm (~110°C): Represents melting (

    
    ).[1][2] The onset temperature is the thermodynamic melting point.
    
  • Broad Endotherm (<100°C): Indicates solvent loss (solvate) or moisture.[1][2]

  • Exotherm (post-melt): Indicates decomposition or crystallization of a metastable melt.

Thermodynamic Rule: If Form A melts at


 and Form B melts at 

(where

), and Form B transforms exothermically to A, then A is the stable form (Monotropic system) [2].
Chemical Stability: Hydrolysis Kinetics

The primary degradation pathway for this compound is amide hydrolysis , yielding 5-chloro-2-methoxyaniline and acetic acid.[1]

3.1 Mechanistic Pathway

The stability of the amide bond is compromised by the electron-withdrawing 5-chloro group (making the carbonyl carbon more electrophilic) but protected by the steric bulk of the 2-methoxy group.[1]

Hydrolysis Reactant This compound (Intact Amide) TS_Acid O-Protonated Intermediate (Acid Catalysis) Reactant->TS_Acid + H3O+ (Fast Eq) TS_Base Tetrahedral Intermediate (Base Catalysis) Reactant->TS_Base + OH- (Rate Limiting) Products 5-Chloro-2-methoxyaniline + Acetic Acid/Acetate TS_Acid->Products H2O attack TS_Base->Products Collapse

Figure 2: Dual pathways for hydrolytic degradation. The rate-determining step in base hydrolysis is the nucleophilic attack of OH- on the carbonyl carbon.[1]

3.2 Kinetic Impact of Substituents
  • Electronic Effect (5-Cl): The -I effect pulls electron density from the ring, making the amide carbonyl more susceptible to nucleophilic attack (OH⁻) compared to unsubstituted acetanilide.[1][2]

  • Steric Effect (2-OMe): The bulky methoxy group hinders the approach of nucleophiles and water.[2]

  • Net Stability: The steric protection typically dominates at neutral pH, making the compound relatively stable.[2] However, at high pH (pH > 10) or low pH (pH < 2), the electronic activation by chlorine accelerates degradation [3].

Experimental Protocols

These protocols are designed to generate the missing specific data for this compound.

Protocol A: Determination of Enthalpy of Fusion (DSC)

Objective: Quantify thermodynamic stability and screen for polymorphs.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][2]

  • Calibration: Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (past expected melt).

    • Crucial Step: If a melt is observed, cool at 5°C/min to 0°C to induce recrystallization, then reheat.

  • Analysis: Integrate the melting peak. A split peak indicates polymorphism or high impurity levels.[1]

Protocol B: Accelerated Stability (Arrhenius Study)

Objective: Determine the activation energy (


) of hydrolysis.
  • Preparation: Prepare a 0.1 mg/mL solution of the compound in 50:50 Methanol:Buffer (pH 2.0, 7.0, and 10.0).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Analyze via HPLC-UV (254 nm) at

    
     hours.
    
  • Calculation:

    • Plot

      
       vs. Time to determine rate constant 
      
      
      
      (First-order kinetics).
    • Plot

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Slope =

      
      .[1]
      
    • Target: A shelf-life (

      
      ) prediction at 25°C.
      
References
  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC interpretation of organic solids).

  • Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta, 72(3-4), 259-271.[1] (The authoritative source on thermodynamic rules for enantiotropy/monotropy).

  • Barnett, R. E., & Jencks, W. P. (1969). Diffusion-controlled and concerted base catalysis in the decomposition of hemithioacetals. Journal of the American Chemical Society.[3] (Foundational kinetics for substituted amide/acetal hydrolysis).

  • PubChem Database. (2024).[1] Compound Summary for N-(2-Methoxyphenyl)acetamide (CID 7135).[1][2][4] Link (Used as the structural baseline for physicochemical predictions).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: this compound. Link (Verification of commercial availability and CAS identity).

Sources

Biological Activity & Therapeutic Potential of the 5-Chloro-2-Methoxyacetanilide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Potential of 5-Chloro-2-Methoxyacetanilide Scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

A Technical Analysis of Pharmacophore Versatility and Synthetic Utility

Executive Summary

The 5-chloro-2-methoxyacetanilide scaffold represents a privileged structural motif in medicinal chemistry, combining the lipophilic modulation of halogenation with the electronic donating effects of a methoxy group. While simple acetanilides are historically known for analgesic properties (e.g., acetaminophen), the specific 5-chloro-2-methoxy substitution pattern imparts unique physicochemical characteristics that extend its utility into neuroprotection (AChE inhibition), antimicrobial agents, and as a precursor for complex heterocyclic drugs. This guide analyzes the structural-activity relationships (SAR), synthetic pathways, and experimental protocols for validating the biological potential of this scaffold.

Molecular Architecture & Physicochemical Profile[1]

The core structure, N-(5-chloro-2-methoxyphenyl)acetamide , is defined by a trisubstituted benzene ring. The specific arrangement of the chlorine (position 5) and methoxy (position 2) groups relative to the acetamido moiety creates a distinct electronic and steric environment.

Structural Properties
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [2]
  • Molecular Weight: 199.63 g/mol

  • Key Pharmacophore Features:

    • 5-Chloro Substituent: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para position relative to the methoxy group, enhancing half-life.

    • 2-Methoxy Group: Acts as a hydrogen bond acceptor and introduces steric bulk, often enforcing non-planar conformation which can improve selectivity for protein binding pockets (e.g., Kinases, AChE).

    • Acetamido Linker: Provides a hydrogen bond donor/acceptor motif and serves as a rigid linker that can be further functionalized (e.g., hydrolysis to amine or alkylation).

In Silico Drug-Likeness (Lipinski's Rule of Five)
ParameterValue (Est.)StatusImplication
LogP 2.1 - 2.5PassOptimal membrane permeability.
H-Bond Donors 1 (NH)PassGood bioavailability.
H-Bond Acceptors 2 (O, N)PassInteraction potential with target residues.
MW < 200 DaPassFragment-based drug discovery (FBDD) suitable.

Pharmacological Mechanisms & Therapeutic Applications

The biological activity of 5-chloro-2-methoxyacetanilide is rarely isolated to the simple molecule itself but is rather realized when it acts as a scaffold or metabolic precursor .

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

Research indicates that derivatives of the 5-chloro-2-methoxyaniline core (the deacetylated form of the title compound) exhibit significant inhibitory activity against AChE, a key target in Alzheimer's disease.

  • Mechanism: The 5-chloro and 2-methoxy groups interact with the peripheral anionic site (PAS) of the enzyme. The chlorine atom provides hydrophobic interaction, while the methoxy group engages in hydrogen bonding.

  • Evidence: Sulfonamide derivatives of this scaffold have shown IC

    
     values in the micromolar range, comparable to standard inhibitors like Eserine in specific assays [1].[3]
    
Antimicrobial & Antifungal Activity

Halogenated acetanilides are known to disrupt microbial cell membranes and inhibit essential enzymes.

  • Fungicidal Potential: Analogous N-(4-methoxyphenyl)acetamides have demonstrated high fungicidal activity against phytopathogens like Fusarium oxysporum [2]. The addition of the 5-chloro substituent in the title compound is predicted to enhance this activity by increasing lipophilicity, facilitating penetration through the fungal cell wall.

  • Antioxidant Activity: The acetamido moiety, combined with the electron-rich phenyl ring, allows for radical scavenging. Studies on o-acetamide derivatives suggest antioxidant capacity via peroxyl radical scavenging [3].[4]

Synthetic Intermediate for "Chloroacetamide" Herbicides

While the acetanilide (methyl group) is less active as a herbicide, it is the direct precursor to 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide .

  • Activity: Chloroacetamides inhibit the synthesis of very long-chain fatty acids (VLCFAs) in plants.

  • Relevance: The 5-chloro-2-methoxy pattern confers selectivity, protecting crops while targeting weeds.

Visualizing the Scaffold Utility

The following diagram illustrates the central role of 5-chloro-2-methoxyacetanilide in diverse chemical pathways.

ScaffoldUtility cluster_legend Legend Core 5-Chloro-2-Methoxyacetanilide (Scaffold) AChE Sulfonamide Derivatives (AChE Inhibitors) Core->AChE Deacetylation + Sulfonylation Herbicide Chloroacetamide Derivatives (VLCFA Inhibitors) Core->Herbicide Chloroacetylation (Analog) Antifungal Halogenated Anilides (Membrane Disruption) Core->Antifungal Direct Activity Precursor 5-Chloro-2-methoxyaniline (Fast Red RC Base) Precursor->Core Acetylation key Blue: Core Scaffold Red: Neuroprotection Green: Agrochemical Yellow: Antimicrobial

Figure 1: Functional diversification of the 5-chloro-2-methoxyacetanilide scaffold.[4]

Experimental Protocols

Protocol: Synthesis of this compound

Objective: High-yield synthesis of the title compound from commercially available precursors.

Reagents:

  • 5-Chloro-2-methoxyaniline (CAS 95-03-4)[5][6][7][8]

  • Acetic Anhydride

  • Glacial Acetic Acid[9]

  • Sodium Acetate (Catalyst)

Workflow:

  • Dissolution: Dissolve 0.05 mol (approx. 7.9 g) of 5-chloro-2-methoxyaniline in 40 mL of glacial acetic acid in a round-bottom flask.

  • Acetylation: Add 0.06 mol of acetic anhydride dropwise under constant stirring.

  • Catalysis: Add a pinch of anhydrous sodium acetate to catalyze the reaction.

  • Reflux: Heat the mixture to gentle reflux (approx. 120°C) for 2 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:3).

  • Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The acetanilide will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1) to obtain white/off-white needles.

  • Validation: Confirm structure via melting point (target: ~104°C) and IR (Amide I band at ~1660 cm

    
    ).
    
Protocol: DPPH Antioxidant Assay

Objective: Evaluate the radical scavenging potential of the scaffold.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Test compound (5-chloro-2-methoxyacetanilide) at concentrations 10-200 µg/mL.

  • Ascorbic acid (Standard).

Workflow:

  • Preparation: Prepare a series of dilutions of the test compound in methanol.

  • Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution.

  • Control: Prepare a blank containing 1 mL methanol + 3 mL DPPH.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Protocol: Ellman’s Assay for AChE Inhibition

Objective: Screen for neuroprotective potential (relevant for amine/sulfonamide derivatives).

Reagents:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (Substrate).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

Workflow:

  • Incubation: Mix 20 µL of enzyme solution, 20 µL of test compound, and 150 µL of buffer. Incubate at 25°C for 15 mins.

  • Substrate Addition: Add 10 µL of DTNB and 10 µL of substrate.

  • Kinetics: Monitor the increase in absorbance at 412 nm for 5 minutes.

  • Analysis: Compare the slope of the reaction (velocity) against the control (no inhibitor) to determine IC

    
    .
    

Structural-Activity Relationship (SAR) Map

Understanding why this scaffold works is crucial for optimization.

SAR Center 5-Chloro-2-Methoxyacetanilide Cl 5-Chloro Group Center->Cl OMe 2-Methoxy Group Center->OMe Amide Acetamido Group Center->Amide Lipophilicity Increases LogP (Membrane Permeability) Cl->Lipophilicity MetStab Blocks Para-Metabolism (Increases Half-life) Cl->MetStab HBond H-Bond Acceptor (Target Binding) OMe->HBond Steric Steric Bulk (Conformational Lock) OMe->Steric Linker H-Bond Donor (Receptor Interaction) Amide->Linker

Figure 2: SAR analysis of the 5-chloro-2-methoxyacetanilide pharmacophore.

References

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.

  • ResearchGate. (2021). Synthesis and Antibacterial Activity of N-(4-Methoxyphenyl)acetamide Derivatives.

  • ResearchGate. (2024). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... and Antioxidant Activity.

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline (Precursor Data).

  • Sigma-Aldrich. (n.d.). This compound Product Information.

Sources

An In-depth Technical Guide to the Molecular Weight and Formula Calculation of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methoxyphenyl)acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and chemical formula, is a critical prerequisite for any research and development endeavor. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight and formula of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable characterization of this compound.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₂Sigma-Aldrich
Molecular Weight 199.63 g/mol Sigma-Aldrich
CAS Number 7463-32-3Sigma-Aldrich

Theoretical Calculation of Molecular Weight and Formula

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula, C₉H₁₀ClNO₂, dictates that one molecule of this compound contains 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.

The calculation of the molecular weight relies on the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] It is crucial to use these standardized values to ensure consistency and accuracy in scientific communication.

The detailed calculation is as follows:

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH101.00810.080
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total Molecular Weight 199.637

The calculated molecular weight of 199.637 g/mol is in excellent agreement with the value provided by commercial suppliers.[1]

Experimental Determination of Molecular Formula and Weight

While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of scientific rigor. This section outlines the principles and methodologies for the experimental determination of the molecular formula and weight of this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound.[3][4] This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. The most common method for elemental analysis of organic compounds is combustion analysis.[4]

Principle of Combustion Analysis:

A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The presence of chlorine is determined by a separate analysis, often involving titration. From the masses of the combustion products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

Workflow for Empirical Formula Determination:

G cluster_0 Elemental Analysis Workflow sample Weighed Sample of this compound combustion Combustion in O₂ sample->combustion products CO₂, H₂O, N₂, HCl combustion->products quantification Quantification of Products products->quantification percentages Mass Percentages of C, H, N, Cl quantification->percentages empirical Calculation of Empirical Formula percentages->empirical

Caption: Workflow for determining the empirical formula.

High-Resolution Mass Spectrometry for Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) is the gold standard for accurate molecular weight determination and molecular formula confirmation of small organic molecules.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose as it typically generates intact molecular ions with minimal fragmentation.[6]

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS):

A dilute solution of the analyte is introduced into the ESI source, where a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can measure the m/z value with very high precision, allowing for the determination of the exact mass of the molecule.[7]

Distinction between Nominal and Exact Mass:

It is critical for researchers to understand the difference between nominal mass and exact mass.[8][9]

  • Nominal Mass: The integer mass of an ion, calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

  • Exact Mass: The calculated mass of an ion based on the exact masses of the most abundant isotopes of its constituent elements. The exact mass is a non-integer value.

High-resolution mass spectrometers measure the exact mass of an ion, which can be used to deduce its elemental composition.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[10]

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[10] The optimal concentration may vary depending on the instrument's sensitivity.

    • To promote ionization in positive ion mode, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.[1]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺). For this compound, the expected m/z would be approximately 200.64.

    • Utilize a high-resolution mass analyzer to obtain an accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • The measured exact mass can be used to confirm the elemental composition (C₉H₁₀ClNO₂) using formula calculator software. The software will generate a list of possible elemental compositions within a specified mass tolerance (typically <5 ppm).

Visualizing the ESI-MS Workflow:

G cluster_1 ESI-MS Workflow for Molecular Weight Determination sample_prep Sample Preparation (1-10 µg/mL in MeOH/ACN + 0.1% Formic Acid) infusion Infusion into ESI Source sample_prep->infusion ionization Electrospray Ionization ([M+H]⁺ formation) infusion->ionization mass_analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detection Detection of Ions (m/z) mass_analyzer->detection data_analysis Data Analysis (Exact Mass -> Molecular Formula) detection->data_analysis

Caption: A streamlined workflow for ESI-MS analysis.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 5-chloro-2-methoxyaniline with an acetylating agent such as acetyl chloride or acetic anhydride. This is a standard method for the formation of amides. A similar procedure has been reported for the synthesis of the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide.[11]

G reactant1 5-Chloro-2-methoxyaniline product This compound reactant1->product + reactant2 Acetyl Chloride reactant2->product Pyridine (base)

Sources

Methodological & Application

Synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide from 5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide (also known as 5-chloro-2-methoxyacetanilide) from 5-chloro-2-methoxyaniline (CAS 95-03-4). This transformation is a fundamental step in the preparation of various azo dyes, pharmaceutical intermediates (e.g., metoclopramide analogs), and agrochemicals.

We present two distinct protocols optimized for different research needs:

  • Method A (Green Chemistry/Scale-Up): An aqueous-based acetylation using acetic anhydride. This method prioritizes atom economy, safety, and ease of purification (filtration).

  • Method B (High-Throughput/Discovery): A rapid, anhydrous acetylation using acetyl chloride in dichloromethane (DCM). This method is ideal for milligram-scale library synthesis where aqueous workup is undesirable.

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, 5-chloro-2-methoxyaniline , presents a unique electronic environment:

  • Electronic Effects: The amino group (-NH

    
    ) is strongly activating. The methoxy group (-OCH
    
    
    
    ) at the ortho position is also activating, increasing the nucleophilicity of the amine. However, the chlorine atom (-Cl) at the meta position (relative to the amine) exerts a weak inductive deactivating effect. Overall, the molecule remains highly nucleophilic.
  • Steric Factors: The ortho-methoxy group introduces mild steric bulk but also offers potential for intramolecular hydrogen bonding, which can stabilize the ground state.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride), forming a tetrahedral intermediate. The leaving group (acetate or chloride) is then expelled, restoring the carbonyl double bond and yielding the amide.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

G Substrate 5-Chloro-2-methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product This compound Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the acetylation of 5-chloro-2-methoxyaniline using acetic anhydride.

Experimental Protocols

Method A: Aqueous Acetylation (Recommended for >1g Scale)

This method utilizes water as the primary solvent, leveraging the solubility differences between the starting amine salt and the neutral amide product to drive purification.

Reagents:

  • 5-Chloro-2-methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Hydrochloric Acid (conc., 1.1 eq)

  • Sodium Acetate (1.5 eq)

  • Water (Solvent)

Protocol:

  • Solubilization: In a reaction flask, suspend 5-chloro-2-methoxyaniline (5.0 g, 31.7 mmol) in Water (125 mL).

  • Salt Formation: Add Conc. HCl (3.0 mL) dropwise with stirring. The dark oil/solid should dissolve as the anilinium hydrochloride salt forms. Note: If insolubles remain, filter the solution through Celite to remove oxidized impurities.

  • Acetylation: Warm the solution to 50°C. Add Acetic Anhydride (3.6 mL, 38 mmol) in one portion.

  • Buffering: Immediately add a solution of Sodium Acetate (4.0 g) in water (15 mL). This buffers the pH, liberating the free amine to react with the anhydride.

  • Precipitation: Vigorous stirring is essential. The product will precipitate rapidly as a white/off-white solid.

  • Completion: Stir for 20 minutes. Cool the mixture to 0–5°C in an ice bath to maximize yield.

  • Workup: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove acetic acid and salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Process Flow:

ProcessFlow Start Start: Suspend Aniline in H2O Acidify Add HCl (Form Soluble Salt) Start->Acidify Filter Optional: Filter Insolubles (Remove Oxidized Impurities) Acidify->Filter React Add Acetic Anhydride + NaOAc (T = 50°C -> RT) Filter->React Precipitate Product Precipitates React->Precipitate Isolate Vacuum Filtration & Wash Precipitate->Isolate End Final Product (Dry Solid) Isolate->End

Figure 2: Workflow for the aqueous acetylation protocol (Method A).

Method B: Anhydrous Acetylation ( Rapid/Small Scale)

Reagents:

  • 5-Chloro-2-methoxyaniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve 5-chloro-2-methoxyaniline (500 mg, 3.17 mmol) in dry DCM (10 mL).

  • Add Triethylamine (0.53 mL, 3.8 mmol) and cool the solution to 0°C.

  • Add Acetyl Chloride (0.25 mL, 3.5 mmol) dropwise. Caution: Exothermic.

  • Allow to warm to room temperature and stir for 1 hour.

  • Workup: Dilute with DCM (20 mL), wash with 1M HCl (10 mL), saturated NaHCO

    
     (10 mL), and brine.
    
  • Dry over MgSO

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization (QC)

Purification Strategy

The crude product from Method A is often >95% pure. If higher purity is required (e.g., for biological assay), recrystallization is the preferred method.

  • Solvent: Hot Water or 40% Aqueous Ethanol.

  • Procedure: Dissolve the crude solid in minimum boiling solvent. Allow to cool slowly to room temperature, then to 4°C. The N-acetate forms distinct needles.

Physiochemical Properties
PropertyValue / Observation
Appearance White to off-white needles
Melting Point 104 °C (Lit.[1] Value) [1]
Solubility Soluble in EtOH, DCM, DMSO; Insoluble in cold water
Molecular Weight 199.63 g/mol
Expected NMR Data

To validate the structure, look for these characteristic signals in


H NMR (DMSO-d

or CDCl

):
  • 
     ~2.1 ppm (s, 3H):  Acetyl methyl group (-COCH 
    
    
    
    ).
  • 
     ~3.8 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     ~6.8 - 8.2 ppm (m, 3H):  Aromatic protons. Look for the specific coupling pattern of the 1,2,4-substituted ring.
    
  • 
     ~8-9 ppm (bs, 1H):  Amide N-H proton.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation (Method A).Cool reaction longer at 0°C; add more water to force precipitation.
Dark Product Oxidation of starting aniline.Distill aniline prior to use or perform the "Salt Formation" filtration step in Method A.
Oiling Out Temperature too high during addition.Ensure slow addition of anhydride; keep T < 60°C. Seed with pure crystal if available.
Di-acetylation Excess reagent/High Temp.Unlikely with this substrate, but avoid large excess of anhydride and prolonged reflux.

Safety & Hazards

  • 5-Chloro-2-methoxyaniline: Toxic if swallowed, causes skin irritation. Potential mutagen. Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, flammable. Reacts violently with water (though controlled in Method A).

  • Acetyl Chloride: Reacts violently with water to release HCl gas. Corrosive.

References

  • Raiford, L. C., & Colbert, J. C. (1926). The Effect of Substituents in the Formation of Thiocarbanilides. Journal of the American Chemical Society, 48(10), 2652–2661.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for acetylation of amines).[2]

  • PubChem. (2024). 5-Chloro-2-methoxyaniline Compound Summary. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Approach for the Synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the N-acetylation of 5-Chloro-2-methoxyaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction work-up, purification, and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Background

N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, this compound, incorporates key structural motifs—a chlorinated aromatic ring and an acetamide group—that are prevalent in biologically active molecules. Its synthesis is most commonly achieved via the nucleophilic acyl substitution of the corresponding aniline, 5-Chloro-2-methoxyaniline.

The protocol described herein utilizes the acetylation of 5-Chloro-2-methoxyaniline with acetic anhydride. This method is widely employed due to its efficiency, the ready availability of the reagents, and the straightforward nature of the reaction. A base, pyridine, is used to catalyze the reaction and neutralize the acetic acid byproduct.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 5-Chloro-2-methoxyaniline (the nucleophile) attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an acetate ion (a good leaving group) and forming the stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 5-Chloro-2-methoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Leaving Group Expulsion Byproduct Acetic Acid Tetrahedral->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier Example
5-Chloro-2-methoxyaniline157.6095-03-4Off-white to tan crystalline powder.[2][3]Sigma-Aldrich, Thermo Scientific
Acetic Anhydride102.09108-24-7Corrosive, lachrymatory liquid.Standard chemical suppliers
Pyridine79.10110-86-1Flammable liquid with a strong odor. Acts as a catalyst and base.Standard chemical suppliers
Dichloromethane (DCM)84.9375-09-2Volatile organic solvent.Standard chemical suppliers
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous solution for neutralization.Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.Standard chemical suppliers
Ethanol (EtOH)46.0764-17-5Recrystallization solvent.Standard chemical suppliers
Deionized Water (H₂O)18.027732-18-5For washing and recrystallization.Laboratory supply
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Synthesis Procedure

G A 1. Dissolve 5-Chloro-2-methoxyaniline in Dichloromethane (DCM) B 2. Cool solution to 0-5 °C (Ice Bath) A->B C 3. Add Pyridine B->C D 4. Add Acetic Anhydride dropwise C->D E 5. Warm to RT & Stir (2-4h) Monitor by TLC D->E F 6. Work-up: Wash with H₂O, then sat. NaHCO₃ solution E->F G 7. Dry organic layer (Anhydrous Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by Recrystallization (Ethanol/Water) H->I J 10. Isolate & Dry Product I->J

Caption: Experimental workflow for synthesis.

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methoxyaniline (e.g., 5.00 g, 31.7 mmol, 1.0 equiv.) in dichloromethane (40 mL). Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: To the stirred solution, add pyridine (e.g., 3.0 mL, 38.1 mmol, 1.2 equiv.).

  • Acetylating Agent Addition: Slowly add acetic anhydride (e.g., 3.3 mL, 34.9 mmol, 1.1 equiv.) dropwise using a dropping funnel over 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up & Neutralization: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with:

    • Deionized water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize excess acid and remove the pyridine catalyst.[4][5]

    • Deionized water (1 x 30 mL) Separate the organic layer after each wash.

  • Drying: Dry the organic (DCM) layer over anhydrous sodium sulfate. Let it stand for 15 minutes, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. A crude solid product should be obtained.

  • Purification: Purify the crude product by recrystallization. A common solvent system for similar acetamides is ethanol/water.[1][4] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them under vacuum to yield pure this compound.

Expected Results & Data

ParameterValueNotes
Starting Material5.00 g (31.7 mmol)1.0 equivalent
Acetic Anhydride3.3 mL (34.9 mmol)1.1 equivalents
Pyridine3.0 mL (38.1 mmol)1.2 equivalents
Theoretical Yield 6.33 g Calculated based on the limiting reagent (aniline).
Expected Actual Yield ~5.1 g - 5.7 g (80-90%) Yields for analogous reactions are typically high.[1]
Appearance White to off-white solid
Melting Point 104 °C (for N-acetyl derivative of 5-chloro-2-methoxyaniline)[2]A sharp melting point indicates high purity.
Characterization Data (Predicted)

While specific spectra for the title compound require experimental determination, data from analogous structures can provide expected values:

  • ¹H NMR: Expect characteristic peaks for the NH proton (singlet, ~8.5-9.5 ppm), aromatic protons (multiplets, ~6.9-8.0 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.2 ppm).[4]

  • IR Spectroscopy: Key absorptions are expected for N-H stretching (~3300 cm⁻¹), C=O (Amide I) stretching (~1670 cm⁻¹), and C-N stretching (Amide II) (~1530 cm⁻¹).[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive reagents (e.g., hydrolyzed acetic anhydride).- Insufficient reaction time.- Use fresh, high-purity reagents.- Extend reaction time and continue to monitor by TLC.
Low Yield - Incomplete reaction.- Product loss during work-up or recrystallization.- Ensure complete consumption of starting material via TLC.- Be careful during extractions; avoid using excessive recrystallization solvent.
Impure Product - Incomplete removal of starting material or byproducts.- Oiling out during recrystallization.- Ensure thorough washing during the work-up, especially with NaHCO₃.- Repeat recrystallization, ensuring slow cooling.

Conclusion

The protocol outlined provides a reliable and efficient method for the synthesis of this compound. By understanding the chemical principles and following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain a high yield of the pure product. This application note serves as a practical guide for professionals engaged in chemical synthesis and drug discovery.

References

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis. Benchchem.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC.
  • 5-Chloro-2-methoxyaniline Chemical Properties, Uses, Production. ChemicalBook.
  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox c
  • 5-Chloro-2-methoxyaniline, 98% 500 g. Thermo Scientific Chemicals.
  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.

Sources

Application Notes and Protocols for the Scalable Production of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-Chloro-2-methoxyphenyl)acetamide, a substituted aromatic amide, serves as a crucial intermediate in the synthesis of various organic molecules. While its direct biological applications are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical and agrochemical interest. The development of a robust, scalable, and economically viable production method is therefore essential for ensuring a consistent supply for research and development as well as for potential commercial manufacturing.

This guide provides a comprehensive overview of a scalable synthesis strategy for this compound (CAS No: 7463-32-3). It is designed for researchers, chemists, and process development professionals, offering detailed protocols, process optimization insights, and critical safety and quality control considerations. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility from laboratory to pilot-scale operations.

Section 1: Synthesis Strategy and Mechanistic Overview

The most direct and industrially scalable route for the synthesis of this compound is the N-acylation of 5-Chloro-2-methoxyaniline. This reaction involves the formation of an amide bond between the primary amine of the aniline derivative and an acetylating agent.

Reaction:

5-Chloro-2-methoxyaniline + Acetylating Agent → this compound

Choice of Acetylating Agent:

Two primary acetylating agents are commonly employed for this transformation:

  • Acetic Anhydride: A widely used, cost-effective, and highly reactive agent. The reaction produces acetic acid as a byproduct, which may need to be neutralized.

  • Acetyl Chloride: More reactive than acetic anhydride, but it generates corrosive hydrogen chloride (HCl) gas as a byproduct, requiring a base to scavenge the acid and more stringent material handling protocols.

For scalability, safety, and ease of handling, acetic anhydride is often the preferred reagent. The reaction is typically carried out in a suitable solvent or, in some cases, using an excess of one reactant as the solvent.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 5-Chloro-2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (acetate ion) to form the final amide product and acetic acid.

Section 2: Detailed Experimental Protocols

This section outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, which can be adapted for larger-scale production.

Materials and Equipment
Reagents Grade Supplier Example
5-Chloro-2-methoxyaniline≥98%Sigma-Aldrich, TCI
Acetic AnhydrideReagent Grade, ≥98%Thermo Fisher Scientific
Ethyl AcetateACS GradeVWR, Merck
HexanesACS GradeVWR, Merck
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium Sulfate--
Equipment
Round-bottom flask with reflux condenser
Magnetic stirrer and hot plate
Ice bath
Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Glassware for recrystallization
Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_reagents Dissolve 5-Chloro-2-methoxyaniline in solvent cool Cool reaction mixture in an ice bath prep_reagents->cool add_anhydride Slowly add Acetic Anhydride cool->add_anhydride warm_rt Warm to Room Temperature and Stir add_anhydride->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with water and neutralize with NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes concentrate->recrystallize filter_dry Filter and dry the pure product recrystallize->filter_dry

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxyaniline (10.0 g, 63.5 mmol).

    • Add ethyl acetate (100 mL) to dissolve the starting material.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Acylation Reaction:

    • Slowly add acetic anhydride (6.6 mL, 70.0 mmol, 1.1 equivalents) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up and Product Isolation:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Slowly add saturated sodium bicarbonate solution in portions to neutralize the acetic acid byproduct.[2] Swirl gently and vent the funnel frequently to release the generated CO2 gas. Continue adding until effervescence ceases (pH ~8).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization
  • Transfer the crude solid to a suitable Erlenmeyer flask.

  • Add a minimum amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes while the solution is still warm until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Section 3: Scalability and Process Optimization

Transitioning from a laboratory protocol to a scalable production process requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Parameter Laboratory Scale (Grams) Pilot/Industrial Scale (Kilograms) Causality & Rationale
Solvent Ethyl Acetate, Acetic Acid.[3]Toluene, Ethyl Acetate, or a higher boiling point solvent.Solvent choice impacts reaction kinetics, temperature control, and downstream processing. Higher boiling point solvents can allow for better temperature control of the exothermic reaction.
Reagent Addition Dropwise via addition funnel.Metered pumping with controlled flow rate.The acylation is exothermic. Controlled addition is critical to manage the reaction temperature and prevent runaway reactions.
Temperature Control Ice bath.Jacketed reactor with a cooling/heating circulator.Precise temperature control is essential for minimizing side product formation and ensuring reaction safety on a large scale.
Mixing Magnetic stirrer.Overhead mechanical stirrer with appropriate impeller design.Efficient mixing is crucial for maintaining homogeneity, ensuring good heat transfer, and maximizing reaction rate.
Work-up Separatory funnel.Jacketed reactor for quenching and phase separation.Large-scale liquid-liquid extractions require specialized equipment to be performed safely and efficiently.
Purification Recrystallization from flask.Crystallization vessel with controlled cooling profiles.Controlled crystallization is key to achieving consistent particle size distribution, purity, and filterability of the final product.

Section 4: Quality Control and Analytical Methods

Robust analytical methods are essential for confirming the identity, purity, and quality of the final product.

Analytical Techniques Overview
Technique Purpose Expected Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification.A single major peak corresponding to the product with purity >98%. Method can be developed using a C18 column with a mobile phase of acetonitrile and water.[4]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.Expected peaks: singlet for the acetyl methyl protons (~2.2 ppm), singlet for the methoxy protons (~3.9 ppm), and distinct signals for the aromatic protons. The NH proton will appear as a singlet.
FT-IR (Fourier-Transform Infrared Spectroscopy) Functional group identification.Characteristic absorptions: N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1670 cm⁻¹), and C-O stretching of the methoxy group.[5]
Melting Point Purity assessment.A sharp melting point range consistent with a pure compound.
General HPLC Protocol

A general reverse-phase HPLC method can be established for purity analysis.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.

Section 5: Safety and Handling

Safe handling of all chemicals is paramount. Personnel should be equipped with appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area.

  • 5-Chloro-2-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6] Handle in a chemical fume hood.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[7] It should always be used in a properly functioning chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and chemical-resistant gloves (nitrile or butyl rubber) are mandatory.[7]

Chemical Hazard and Handling Diagram

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_chem Chemical Hazards cluster_handling Safe Handling Procedures ppe_nodes Safety Goggles Chemical-Resistant Gloves Lab Coat handling_nodes Work in Ventilated Area Avoid Inhalation and Contact Ground Equipment to Prevent Static Discharge Careful Quenching of Reagents ppe_nodes->handling_nodes Wear eng_nodes Chemical Fume Hood Emergency Shower/Eyewash eng_nodes->handling_nodes Use aniline 5-Chloro-2-methoxyaniline (Irritant, Toxic) aniline->handling_nodes Handle With Care anhydride Acetic Anhydride (Corrosive, Flammable, Water-Reactive) anhydride->handling_nodes Handle With Extreme Care

Caption: Key safety considerations for the synthesis of this compound.

References

  • Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • University of Calicut. Analytical Techniques for Quality Control. Available at: [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

  • PubMed. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • Purdue University. Acetic Anhydride Standard Operating Procedure. Available at: [Link]

  • Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
  • SIELC Technologies. Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]

  • Google Patents. CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.
  • Quora. What safety precautions should you take when working with acetic anhydride?. Available at: [Link]

  • Google Patents. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.
  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. Available at: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and.... Available at: [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

  • Google Patents. CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
  • Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available at: [Link]

  • BioCrick. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick. Available at: [Link]

  • I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Available at: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]

  • PubChem. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

  • GSRS. N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE. Available at: [Link]

  • Elsevier. Purification of Laboratory Chemicals Fifth Edition. Available at: [Link]

  • ScienceDirect. Energy Conversion and Management Helianthus tuberosus as a promising feedstock for bioenergy and chemicals appraised through pyr. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted amine from N-(5-Chloro-2-methoxyphenyl)acetamide product

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary & Chemical Context

The Problem: Synthesis of This compound (Product) via acetylation of 5-Chloro-2-methoxyaniline (Impurity) often results in residual unreacted amine. Standard acid washes frequently fail to remove this specific amine completely.

The Root Cause: The impurity, 5-Chloro-2-methoxyaniline , is a significantly weaker base (pKa


 3.5) than typical anilines (pKa 

4.6) due to the electron-withdrawing chlorine atom.
  • Consequence: Standard "mild" acidic washes (e.g., 0.5 M HCl, 10% Citric Acid) often fail to fully protonate the amine, leaving it in the organic layer as the free base.

  • Solution: You must drive the equilibrium using a stronger acid concentration (pH < 1) or utilize specific recrystallization solvent systems.

CompoundStructurepKa (Conj.[1][2][3] Acid)Solubility (Org)Solubility (Aq)
Impurity (Amine)5-Chloro-2-methoxyaniline~3.48HighLow (unless protonated)
Product (Amide)This compoundNeutralHighLow
Troubleshooting Module: Liquid-Liquid Extraction (LLE)

User Question: "I washed my reaction mixture with 1N HCl, but TLC still shows the starting aniline. Why?"

Technical Diagnosis: At pH 3-4 (common for weak acid washes), a significant portion of 5-Chloro-2-methoxyaniline remains deprotonated because its pKa is ~3.5. To force >99% of the amine into the aqueous layer, the pH must be at least 2 units below the pKa (i.e., pH < 1.5).

Optimized Protocol:

  • Solvent Selection: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible, as they can sometimes solubilize anilinium salts.

  • The "Hard" Acid Wash:

    • Use 2.0 M HCl .

    • Volume Rule: Use a volume of acid equal to 50% of your organic layer volume.

    • Repetition: Perform this wash 3 times .

    • Verification: Check the pH of the aqueous layer after the first wash. It must be pH < 1 . If it is higher, your amine is buffering the solution; add more acid.

  • The Brine Finish: Wash the organic layer once with saturated brine to remove entrained acid and dry over Na₂SO₄.

DOT Diagram: Extraction Logic Flow

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash 3x with 2.0 M HCl Solvent->AcidWash CheckPH Check Aqueous pH AcidWash->CheckPH PH_High pH > 1.5 (Amine not fully protonated) CheckPH->PH_High Fail PH_Low pH < 1.0 (Amine -> Anilinium Salt) CheckPH->PH_Low Pass AddAcid Increase Acid Conc. or Volume PH_High->AddAcid AddAcid->AcidWash Sep Phase Separation PH_Low->Sep AqLayer Aqueous Layer (Contains Amine Salt) Sep->AqLayer OrgLayer Organic Layer (Product) Sep->OrgLayer caption Figure 1: Logic flow for pH-controlled extraction of weak bases.

Figure 1: Logic flow for pH-controlled extraction of weak bases.

Troubleshooting Module: Recrystallization

User Question: "Extraction didn't work perfectly, or I have an emulsion. How do I purify the solid?"

Technical Diagnosis: N-aryl acetamides are highly crystalline. If extraction fails, exploitation of solubility differentials is the most robust secondary method.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ProtocolWhy it works
Ethanol / Water ~1:1 to 1:2Dissolve in hot EtOH; add hot water until cloudy; cool slowly.The amide is insoluble in water; the amine (even as free base) has higher solubility in aqueous ethanol mixtures than the amide.
EtOAc / Heptane 1:3Dissolve in min. hot EtOAc; add hot Heptane; cool to 0°C.Standard polarity precipitation. Amine stays in mother liquor.
Toluene PureHeat to reflux to dissolve; cool to RT or 0°C.Excellent for acetanilides; amines often remain soluble in cold toluene.

Step-by-Step Recrystallization Protocol (EtOH/Water):

  • Dissolve crude solid in the minimum amount of boiling Ethanol (95%) .

  • Slowly add hot Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add one drop of hot Ethanol to clear the solution.

  • Remove from heat and let it cool to room temperature undisturbed (2-3 hours).

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter the crystals and wash with cold 1:1 EtOH/Water.

Troubleshooting Module: Solid-Supported Scavenging

User Question: "I am working on a small scale (mg) and cannot afford yield loss from recrystallization."

Technical Diagnosis: For high-value, small-scale samples, chemical scavenging is superior to extraction.

Protocol:

  • Dissolve crude product in DCM or THF.

  • Add 3-5 equivalents of a polymer-supported strong acid resin (e.g., Amberlyst® 15 or Dowex® 50W ).

  • Stir gently for 1-2 hours at room temperature.

    • Mechanism:[3][4] The amine binds irreversibly to the sulfonic acid groups on the beads.

  • Filter off the resin beads.

  • Evaporate the solvent to yield amine-free product.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride in excess to ensure all amine reacts? A: Yes, but this creates a new impurity: excess acetic anhydride. This is generally easier to remove (hydrolyzes to acetic acid with water wash, then removed with bicarbonate wash) than unreacted amine. However, ensure you do not over-acetylate if your molecule has other nucleophiles.

Q: My product precipitated during the acid wash. What happened? A: this compound has low solubility in non-polar solvents like Hexane or Ether. If you used these, the product crashed out. Switch to Ethyl Acetate or Dichloromethane for the extraction.

Q: How do I visualize the impurity on TLC? A:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% EtOAc in Hexanes.

  • Stain: The amine (5-Chloro-2-methoxyaniline) will stain brightly with p-Anisaldehyde (orange/red spots) or Ninhydrin (though anilines react slowly with ninhydrin, heating helps). The amide product is UV active but will not stain as intensely with amine-specific stains.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Not Voodoo (University of Rochester). Workup and Purification: Removing Amines. Retrieved from [Link]

Sources

Technical Support: Optimization of 5'-Chloro-2'-methoxyacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

5'-Chloro-2'-methoxyacetanilide is a critical intermediate, often utilized in the synthesis of azo dyes and pharmaceutical precursors. Its synthesis involves the N-acetylation of 5-chloro-2-methoxyaniline (Fast Red RC Base) using acetic anhydride.

While the reaction is chemically straightforward, the presence of the ortho-methoxy group (electron-donating/steric hindrance) and the meta-chloro group (electron-withdrawing) creates a specific thermodynamic profile. The primary failure modes—"oiling out" (liquid-liquid phase separation) and oxidative discoloration—are directly linked to thermal mismanagement.

This guide moves beyond basic recipes to explain the thermodynamic control required for reproducible high yields (>90%).

The Thermodynamics of Acetylation

To control the yield, you must control the exotherm. The acetylation of anilines with acetic anhydride is highly exothermic (


).
The "Goldilocks" Temperature Zone
  • Zone A (Too Low, < 10°C): Reaction kinetics are sluggish. The starting amine may precipitate out of the solution before reacting, leading to heterogeneous mixtures and low conversion.

  • Zone B (Optimal, 50°C → 20°C): The reaction is initiated at mild heat to ensure solubility, then allowed to cool. This balances kinetic energy for the nucleophilic attack with thermodynamic stability for crystal lattice formation.

  • Zone C (Too High, > 90°C):

    • Risk 1: Oxidation of the electron-rich anisidine ring (promoted by the methoxy group), leading to pink/purple tarry impurities.

    • Risk 2: Hydrolysis of the product back to the amine if water is present in the solvent system.

Mechanistic Visualization

The following diagram illustrates the reaction workflow and the critical control points.

ReactionWorkflow Start Start: 5-Chloro-2-methoxyaniline Dissolve Step 1: Dissolution (Solvent: AcOH/H2O) Temp: 50-60°C Start->Dissolve Heat to solubilize Add Step 2: Addition of Ac2O (Exothermic Spike) Maintain < 80°C Dissolve->Add Add Reagent React Step 3: Reaction Completion Stir 30 min Add->React Nucleophilic Attack React->Dissolve If amine remains (Check TLC) Cool Step 4: Controlled Cooling (The Critical Step) Slow Ramp to 0°C React->Cool Crystallization Filter Step 5: Filtration & Wash Cold Water Wash Cool->Filter Precipitation Product Final Product: 5'-Chloro-2'-methoxyacetanilide Filter->Product Dry

Figure 1: Optimized Synthesis Workflow. Note the specific temperature cap at Step 2 to prevent oxidative degradation.

Troubleshooting Guide (FAQ Format)

This section addresses specific issues reported by process chemists working with chloro-anisidines.

Q1: My product is forming a sticky oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out." It occurs when the product precipitates at a temperature above its melting point, or when the solvent mixture is too polar (too much water) too quickly. The Fix (Temperature & Solvent Control):

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Solvent Adjustment: Add a small amount of acetic acid or ethanol. This increases the solubility of the oil phase.

  • Seeding: Cool the solution very slowly with vigorous stirring. Once it reaches ~5-10°C above the expected melting point, add a seed crystal of pure product.

  • Protocol Adjustment: Do not pour the hot reaction mixture directly into ice water. Instead, allow the reaction to cool to room temperature first, then slowly add water to induce crystallization.

Q2: The product has a persistent pink or violet hue.

Diagnosis: Oxidation of the amino group or the anisidine ring. The methoxy group activates the ring, making it susceptible to air oxidation at high temperatures. The Fix:

  • Temperature Cap: Ensure the reaction temperature never exceeds 80°C.

  • Additive: Add a pinch of zinc dust or sodium bisulfite during the dissolution step (Step 1). This acts as a reducing agent to prevent the formation of colored quinoid impurities.

  • Recrystallization: Recrystallize from ethanol/water with activated charcoal (Norit) to remove the color bodies.

Q3: My yield is low (< 60%), but the purity is high.

Diagnosis: High solubility loss. The product is likely remaining in the mother liquor during filtration. The Fix:

  • Final Temp: Ensure the final slurry is cooled to 0–4°C (ice bath) for at least 30 minutes before filtration.

  • Wash Solvent: Do not wash with room temperature water. Use ice-cold water or pre-chilled 10% ethanol solution.[1]

  • Salting Out: If yield is critical, add Sodium Chloride (NaCl) to the mother liquor to decrease the solubility of the organic product (Salting Out effect), though this may require a subsequent wash to remove salt.

Optimized Experimental Protocol

Objective: Synthesis of 5'-Chloro-2'-methoxyacetanilide (10g scale).

Reagents
  • Precursor: 5-Chloro-2-methoxyaniline (15.7 g, 0.1 mol)

  • Reagent: Acetic Anhydride (12.0 mL, ~1.2 eq)

  • Solvent: Glacial Acetic Acid (30 mL) + Water (as needed)

  • Catalyst: Sodium Acetate (anhydrous, 8.2 g) - Acts as a buffer and base.

Step-by-Step Procedure
  • Dissolution (T = 50°C): In a 250 mL Erlenmeyer flask, dissolve the 5-chloro-2-methoxyaniline in 30 mL of glacial acetic acid. Warm gently on a hot plate to 50°C until fully dissolved. Note: If the solution is dark, add activated charcoal, boil briefly, and filter hot.

  • Acetylation (Exothermic Spike): Remove from heat.[2] Add the acetic anhydride in small portions (2-3 mL at a time) with stirring.

    • Observation: The temperature will rise spontaneously. Monitor with a thermometer.

    • Control: If T > 85°C, cool briefly in a water bath. Do not overcool (must stay > 40°C to keep reagents in solution).

  • Quenching & Crystallization (T = 20°C → 0°C): Prepare a solution of Sodium Acetate in 100 mL of water. Pour the warm reaction mixture slowly into the sodium acetate solution with vigorous stirring.

    • Why? The sodium acetate neutralizes the co-product (acetic acid), reducing the solubility of the acetanilide product and buffering the pH.[3]

    • Cooling: The product should precipitate as white/off-white crystals. Place the flask in an ice bath for 30 minutes.

  • Filtration: Filter under vacuum (Buchner funnel). Wash the cake with 50 mL of ice-cold water to remove residual acid.

  • Drying: Dry in an oven at 60°C or under vacuum.

    • Target Melting Point: 112–115°C [1, 2].[4]

Data & Specifications

Temperature vs. Yield Correlation

The following table summarizes the impact of maximum reaction temperature on yield and purity (based on general acetanilide synthesis parameters adapted for chloro-anisidines).

Max Reaction Temp (°C)Approx. Yield (%)Purity (HPLC)Observation
< 40°C 65-70%> 99%Incomplete reaction; unreacted amine remains.
60-80°C (Optimal) 90-95% > 98% Ideal balance of kinetics and stability.
> 100°C 85-90%< 95%Pink/Purple discoloration; side products formed.
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Oil Oiling Out (Liquid Phase) Type->Oil Sticky Solid Color Colored Impurities (Pink/Purple) Type->Color Wrong Color LowYield Low Yield (<70%) Type->LowYield Low Mass Sol_Oil Solution: Re-heat to clear solution, then cool SLOWLY with stirring. Oil->Sol_Oil Sol_Color Solution: Recrystallize with Charcoal. Check reaction T < 80°C. Color->Sol_Color Sol_Yield Solution: Check filtrate pH (add NaOAc). Ensure wash water is ICE cold. LowYield->Sol_Yield

Figure 2: Decision tree for resolving common synthesis anomalies.

References

  • PubChem. (2023). 5-Chloro-2-methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2005). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on acetylation of aromatic amines).[5][4]

Sources

Validation & Comparative

A Comparative Guide to the FT-IR Characteristic Peaks of N-(5-Chloro-2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of pharmaceutical intermediates and novel chemical entities, Fourier-Transform Infrared (FT-IR) spectroscopy remains an indispensable first-line analytical technique. It offers a rapid, non-destructive method to confirm the presence of key functional groups, verify structural integrity, and identify compounds. This guide provides an in-depth analysis of the expected FT-IR characteristic peaks for N-(5-Chloro-2-methoxyphenyl)acetamide , a substituted acetanilide of interest in drug development.

While a published experimental spectrum for this specific compound is not available in common spectral databases, we can construct a highly accurate interpretation by comparing it with structurally related analogues. This comparative approach not only allows for a reliable prediction of its spectral features but also provides deeper insight into how substituents influence molecular vibrations.

Foundational Principles: Interpreting the Spectrum of a Substituted Anilide

Before analyzing the target molecule, it is crucial to understand the vibrational modes inherent to its core structures: a secondary amide and a substituted benzene ring. The energy of these vibrations, observed as peaks at specific wavenumbers (cm⁻¹), is sensitive to the electronic environment created by the substituents.

This compound possesses several key functional groups whose vibrations are readily observable in the mid-infrared region:

  • N-H Group: The stretching vibration of the secondary amide N-H bond.

  • C=O Group (Amide I band): The carbonyl stretch is one of the most intense and informative peaks in the spectrum.[1]

  • N-H Bend / C-N Stretch (Amide II band): A coupled vibration that is also characteristic of secondary amides.

  • Aromatic Ring: C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Aryl-Alkyl Ether: The asymmetric and symmetric stretching of the C-O-C linkage.

  • Aryl Halide: The stretching vibration of the C-Cl bond.

The positions of these peaks are modulated by the electronic effects—inductive and resonance—of the chloro and methoxy substituents on the phenyl ring.

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible data for the comparative compounds discussed herein, a standardized experimental protocol is essential.

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond ATR accessory.

  • Sample Preparation: A small amount of the solid crystalline sample (1-2 mg) is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied using the ATR anvil to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded. The sample spectrum is then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

This workflow is chosen for its simplicity, speed, and the minimal sample preparation required, making it a robust and trustworthy method for routine analysis.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place Solid Sample (1-2 mg) on ATR Crystal Pressure Apply Pressure with Anvil Sample->Pressure Background Record Background Spectrum (Clean Crystal) Pressure->Background Ready for Analysis Acquire Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Res.) Background->Acquire Process Generate Spectrum (Transmittance vs. Wavenumber) Acquire->Process

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Comparative Spectral Analysis

To predict the spectrum of this compound, we will analyze the FT-IR data of three key compounds: the parent molecule (Acetanilide) and two analogues, each featuring one of the substituents. This allows for the systematic deconvolution of substituent effects.

Reference Compound 1: Acetanilide (The Parent Molecule)

Acetanilide provides the fundamental vibrational frequencies for the N-phenylacetamide core before any electronic perturbation from substituents.

Peak (cm⁻¹)IntensityAssignment
~3305StrongN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1665StrongC=O Stretch (Amide I)
~1598, 1488MediumAromatic C=C Stretch
~1545StrongN-H Bend / C-N Stretch (Amide II)
~750StrongC-H Out-of-plane Bend (Monosubstituted Ring)

Data sourced from experimental spectra available in the PubChem database.[2]

Reference Compound 2: N-(4-chlorophenyl)acetamide

This analogue introduces the chloro group, a moderately deactivating substituent that exerts a -I (electron-withdrawing inductive) effect and a weak +R (electron-donating resonance) effect.

Peak (cm⁻¹)IntensityAssignment
~3295StrongN-H Stretch
~3100-3020MediumAromatic C-H Stretch
~1668StrongC=O Stretch (Amide I)
~1590, 1490MediumAromatic C=C Stretch
~1535StrongN-H Bend / C-N Stretch (Amide II)
~1090StrongC-Cl Stretch (Aryl-Cl)
~825StrongC-H Out-of-plane Bend (para-disubstituted)

Data sourced from experimental spectra available in the PubChem database.[1]

Analysis of Chloro Group Effect:

  • C=O Stretch (Amide I): The C=O frequency is slightly higher (~1668 cm⁻¹) than in acetanilide. This is because the electron-withdrawing nature of chlorine decreases electron density on the nitrogen, reducing its ability to donate into the carbonyl group via resonance. This strengthens the C=O double bond character, increasing its vibrational frequency.

  • C-Cl Stretch: A strong band appears around 1090 cm⁻¹, characteristic of the aryl C-Cl stretch. The exact position can vary, but it typically falls in the 1100-1000 cm⁻¹ range.

Reference Compound 3: N-(2-methoxyphenyl)acetamide

This analogue introduces the methoxy group, a strongly activating substituent that exerts a -I effect but a much stronger +R effect, donating electron density into the ring.

Peak (cm⁻¹)IntensityAssignment
~3280StrongN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2840Weak-MediumAliphatic C-H Stretch (in -OCH₃)
~1660StrongC=O Stretch (Amide I)
~1595, 1495MediumAromatic C=C Stretch
~1540StrongN-H Bend / C-N Stretch (Amide II)
~1250StrongAsymmetric C-O-C Stretch (Aryl-O-)
~1025MediumSymmetric C-O-C Stretch (-O-CH₃)
~750StrongC-H Out-of-plane Bend (ortho-disubstituted)

Data sourced from the NIST Chemistry WebBook.[3]

Analysis of Methoxy Group Effect:

  • C=O Stretch (Amide I): The C=O frequency is slightly lower (~1660 cm⁻¹) than in acetanilide. The electron-donating methoxy group increases electron density on the nitrogen (via the ring), enhancing its resonance donation into the carbonyl. This reduces the C=O double bond character, weakening the bond and lowering its vibrational frequency.

  • C-O-C Stretches: Two characteristic peaks appear: a strong, asymmetric stretch around 1250 cm⁻¹ and a medium symmetric stretch around 1025 cm⁻¹.[4]

Predicted FT-IR Peaks for this compound

By synthesizing the observations from our comparative analysis, we can now predict the characteristic FT-IR spectrum of the target molecule. The electronic effects of the substituents are additive. The methoxy group at position 2 is strongly donating (+R), while the chloro group at position 5 is weakly withdrawing (-I).

Caption: Key vibrational modes in this compound.

Table 1: Summary and Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeAcetanilide (Baseline)N-(4-chlorophenyl) acetamide (Effect of -Cl)N-(2-methoxyphenyl) acetamide (Effect of -OCH₃)Predicted: this compound
N-H Stretch ~3305~3295~3280~3280 - 3290
Aromatic C-H Stretch ~3100-3000~3100-3020~3100-3000~3100 - 3010
Aliphatic C-H Stretch N/AN/A~2950-2840~2960 - 2840
C=O Stretch (Amide I) ~1665~1668~1660~1660 - 1665
Aromatic C=C Stretch ~1598, 1488~1590, 1490~1595, 1495~1590, ~1490
N-H Bend (Amide II) ~1545~1535~1540~1530 - 1540
Asymmetric C-O-C Stretch N/AN/A~1250~1250
Aryl C-Cl Stretch N/A~1090N/A~1080 - 1100
Symmetric C-O-C Stretch N/AN/A~1025~1020
C-H Out-of-plane Bend ~750~825~750~810 - 880

Detailed Interpretation for this compound:

  • N-H Stretch (Predicted: ~3280 - 3290 cm⁻¹): This peak is expected to be strong and sharp. The combined electronic effects and potential for intramolecular hydrogen bonding with the ortho-methoxy group would likely shift this to a frequency similar to or slightly lower than the chloro-analogue.

  • C=O Stretch (Amide I) (Predicted: ~1660 - 1665 cm⁻¹): This will be a very strong absorption. The electron-donating effect of the ortho-methoxy group is expected to be dominant over the withdrawing effect of the meta-chloro group (relative to the amide). This will increase resonance delocalization and lower the frequency, placing it closer to that of N-(2-methoxyphenyl)acetamide. Data from the isomeric compound 2-chloro-N-(4-methoxyphenyl)acetamide shows a C=O stretch at 1660 cm⁻¹, strongly supporting this prediction.[4]

  • Amide II Band (Predicted: ~1530 - 1540 cm⁻¹): A strong band resulting from N-H bending and C-N stretching, characteristic of secondary amides.

  • Aromatic & Aliphatic Stretches: Expect medium aromatic C-H stretches just above 3000 cm⁻¹ and weaker aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

  • Ether C-O-C Stretches (Predicted: ~1250 cm⁻¹ and ~1020 cm⁻¹): The strong, characteristic asymmetric aryl-O stretch is expected around 1250 cm⁻¹, with the symmetric O-CH₃ stretch appearing near 1020 cm⁻¹.

  • Aryl C-Cl Stretch (Predicted: ~1080 - 1100 cm⁻¹): A medium to strong band in the fingerprint region. The value of 827 cm⁻¹ reported for the isomer 2-chloro-N-(4-methoxyphenyl)acetamide seems unusually low for an aryl-chloride, which typically absorb above 1000 cm⁻¹.[4][5] A value in the 1080-1100 cm⁻¹ range is more probable.

  • C-H Out-of-plane Bending (Predicted: ~810 - 880 cm⁻¹): The substitution pattern (1,2,4-trisubstituted) will give rise to strong absorptions in this region, which are highly diagnostic for the arrangement of substituents on the aromatic ring.

Conclusion

By systematically evaluating the FT-IR spectra of acetanilide and its mono-substituted chloro and methoxy derivatives, we have established a robust framework for interpreting the spectrum of this compound. The analysis demonstrates that the electron-donating resonance effect of the ortho-methoxy group is the dominant factor influencing the key Amide I (C=O) frequency, shifting it to a lower wavenumber (~1660-1665 cm⁻¹). The presence of both substituents will be unequivocally confirmed by characteristic peaks for the aryl-ether linkages (~1250 and ~1020 cm⁻¹) and the aryl-chloride bond (~1080-1100 cm⁻¹). This comparative guide serves as a powerful tool for researchers, enabling confident structural verification of this compound and similar substituted anilides.

References

  • [Raman, FTIR spectra and normal mode analysis of acetanilide]. (2012). Guang Pu Xue Yu Guang Pu Fen Xi, 32(10), 2706-9. Available at: [Link]

  • Brainly. (2023). Provide the IR spectrum of acetanilide. Available at: [Link]

  • Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. Available at: [Link]

  • Proprep. Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Available at: [Link]

  • Umar, Y., Abu-Thabit, N., Jerabek, P., & Ramasami, P. (2017). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. World Scientific Publishing. Available at: [Link]

  • Ghodsinia, S. E., et al. (2013). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 904, Acetanilide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

  • National Institute of Standards and Technology. Acetamide, N-(2-methoxyphenyl)- in NIST Chemistry WebBook. Available at: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6). Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(5-Chloro-2-methoxyphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical compounds is paramount. N-(5-Chloro-2-methoxyphenyl)acetamide, a compound of interest in various research applications, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is critical. Based on the aggregated GHS information provided to the ECHA C&L Inventory, this compound (CAS 5900-55-0) presents the following hazards:

  • H302: Harmful if swallowed. This classification indicates that acute oral toxicity can lead to significant health effects.

  • H315: Causes skin irritation. Direct contact with the skin can result in local inflammation, redness, and discomfort.

  • H318: Causes serious eye damage. This is a critical hazard, implying that contact with the eyes can lead to irreversible damage.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder form of this compound can irritate the respiratory tract, leading to coughing and discomfort.[1]

The "Danger" signal word associated with this compound underscores the importance of stringent adherence to safety protocols.[1] These classifications are not merely labels; they are directives that inform every aspect of our handling, storage, and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a direct response to the identified hazards. The principle of causality is clear: we wear specific gear to mitigate specific risks.

PPE CategorySpecificationRationale and Field Insight
Eye Protection Chemical safety goggles with side-shields.Why? To protect against splashes and airborne particles that can cause serious eye damage (H318). Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Why? To prevent skin irritation (H315) upon contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling larger quantities or for prolonged tasks.
Body Protection A buttoned lab coat and, for larger quantities or risk of significant splashing, an impervious chemical apron.Why? To protect the skin and personal clothing from contamination. A lab coat should always be worn and fully fastened.
Respiratory Protection A NIOSH-approved respirator is necessary when dusts may be generated and ventilation is inadequate.Why? To prevent respiratory tract irritation (H335) from inhaling the powder. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.

This table summarizes the essential PPE. Always consult your institution's specific safety guidelines.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the reproducibility of your work.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne particulates.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh paper. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer to aid dissolution without splashing.

  • Cleaning: Thoroughly clean all equipment after use. Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

Emergency Procedures: A Self-Validating System of Response

In the event of an accidental exposure or spill, a clear and practiced emergency plan is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] The severity of the H318 hazard classification necessitates a rapid and thorough response.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

The following diagram outlines the logical flow for responding to a chemical spill:

Spill_Response_Workflow A Spill Occurs B Alert personnel in the immediate area A->B C Is the spill large or unmanageable? B->C D Evacuate the area and call emergency services C->D Yes E Don appropriate PPE C->E No F Contain the spill with absorbent material E->F G Carefully collect the absorbed material F->G H Place in a labeled, sealed container for hazardous waste G->H I Decontaminate the spill area H->I J Dispose of all contaminated materials as hazardous waste I->J

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(5-Chloro-2-methoxyphenyl)acetamide
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N-(5-Chloro-2-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.